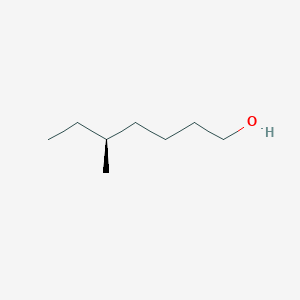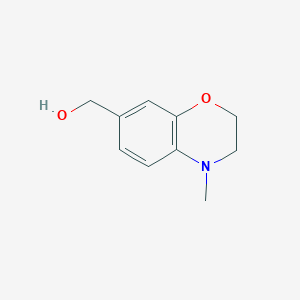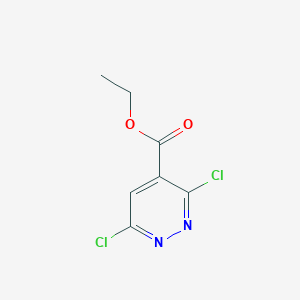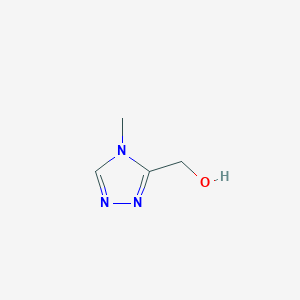
(S)-(+)-5-Methyl-1-heptanol
Vue d'ensemble
Description
(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol with the molecular formula C8H18O. It is an enantiomer of 5-methyl-1-heptanol, characterized by its specific three-dimensional arrangement of atoms, which gives it unique chemical and physical properties. This compound is often used in the synthesis of various chemicals and has applications in different fields, including pharmaceuticals and fragrances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-5-Methyl-1-heptanol can be achieved through several methods. One common approach involves the asymmetric reduction of 5-methyl-1-heptanone using chiral catalysts. This method ensures the selective production of the (S)-enantiomer. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral catalyst, often a metal complex, under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic reduction of ketones using alcohol dehydrogenases is a common method. This process is environmentally friendly and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-(+)-5-Methyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 5-methyl-1-heptanone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form alkanes using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 5-Methyl-1-heptanone.
Reduction: 5-Methylheptane.
Substitution: 5-Methyl-1-heptyl halides (e.g., 5-Methyl-1-heptyl chloride).
Applications De Recherche Scientifique
(S)-(+)-5-Methyl-1-heptanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavors and fragrances.
Mécanisme D'action
The mechanism of action of (S)-(+)-5-Methyl-1-heptanol depends on its application. In chemical reactions, its chiral nature allows it to interact selectively with other chiral molecules, leading to enantioselective synthesis. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
®-(-)-5-Methyl-1-heptanol: The enantiomer of (S)-(+)-5-Methyl-1-heptanol, with similar chemical properties but different biological activities.
5-Methyl-1-heptanone: The oxidized form of 5-Methyl-1-heptanol, used in different chemical applications.
5-Methylheptane: The fully reduced form, used as a hydrocarbon solvent.
Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in enantioselective synthesis. Its specific three-dimensional structure allows for selective interactions in both chemical and biological systems, distinguishing it from its racemic mixture and other similar compounds.
Propriétés
IUPAC Name |
(5S)-5-methylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFARNLMRENFOHE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60529161 | |
| Record name | (5S)-5-Methylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57803-73-3 | |
| Record name | (5S)-5-Methylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60529161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)


![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)




![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)


